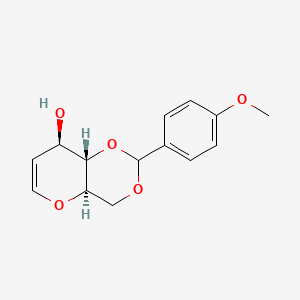![molecular formula C23H24N2O4S2 B2553683 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954600-21-6](/img/structure/B2553683.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule. This compound has attracted significant attention due to its unique structural framework, which combines multiple functional groups such as isoquinoline, thiophene, and benzodioxine. Its diverse chemical functionalities make it a versatile candidate for a variety of applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Formation of Isoquinoline Derivative: The synthesis starts with the construction of the 3,4-dihydroisoquinoline moiety. This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde.
Thiophene Incorporation: The thiophen-3-yl group can be introduced via Suzuki coupling, using a boronic acid derivative of thiophene and a suitable isoquinoline precursor.
Dioxine Formation: The benzodioxine ring system can be formed by the cyclization of appropriate phenolic precursors in the presence of an acid catalyst.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the resulting intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial-scale production follows similar synthetic routes but involves optimization for scale-up. High-pressure reactors, continuous flow systems, and catalytic processes are employed to enhance yield and efficiency while maintaining stringent control over reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The isoquinoline ring can be oxidized to its corresponding N-oxide using peracids or hydrogen peroxide.
Reduction: Thiophene moiety can be selectively hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: AlCl₃ for Friedel-Crafts acylation
Major Products Formed:
From Oxidation: N-oxide derivatives of isoquinoline
From Reduction: Hydrogenated thiophene derivatives
From Substitution: Acylated benzodioxine derivatives
科学研究应用
This compound finds applications in various fields:
Chemistry: As a ligand in coordination chemistry and a building block in organic synthesis.
Biology: As a potential bioactive molecule for investigating cellular pathways.
Medicine: As a scaffold for designing pharmacologically active agents.
Industry: Used in materials science for developing new polymers and as an intermediate in dye synthesis.
作用机制
The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves interaction with cellular receptors or enzymes. Its sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings allow for π-π stacking interactions. This combination of interactions facilitates its binding to molecular targets, influencing various biological pathways.
相似化合物的比较
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)-benzenesulfonamide
N-(2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide
Uniqueness: The unique structural elements of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, such as the combination of dihydroisoquinoline, thiophene, and benzodioxine rings, provide a distinctive profile that influences its chemical reactivity and biological activity differently compared to its analogs. This makes it a valuable candidate for specific applications where similar compounds might not be as effective.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-31(27,20-5-6-22-23(13-20)29-11-10-28-22)24-14-21(19-8-12-30-16-19)25-9-7-17-3-1-2-4-18(17)15-25/h1-6,8,12-13,16,21,24H,7,9-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQULABHKHIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)



![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)


![2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2553614.png)


![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE](/img/structure/B2553618.png)


